molecular formula C20H18ClN3O3 B2926403 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 790263-76-2

2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2926403
CAS No.: 790263-76-2
M. Wt: 383.83
InChI Key: NBHBZOXYVBCAMQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a chloroacetyl group, a pyrazoline ring substituted with 4-hydroxy, 3-(indol-3-yl), and 5-(4-methoxyphenyl) groups. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-5-(1H-indol-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-13-8-6-12(7-9-13)19-20(26)18(23-24(19)17(25)10-21)15-11-22-16-5-3-2-4-14(15)16/h2-9,11,19-20,22,26H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHBZOXYVBCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=NN2C(=O)CCl)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be constructed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final compound is obtained by coupling the indole and pyrazole intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions that favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The pyrazole ring can also contribute to the compound’s biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Compound Name Substituents Key Biological Activities Physicochemical Notes References
Target Compound :
2-Chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 4-Hydroxy
- 3-Indol-3-yl
- 5-(4-Methoxyphenyl)
Inferred: Antimicrobial, potential CNS activity (indole moiety) Enhanced hydrogen bonding (hydroxy group), moderate lipophilicity (methoxy)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - 3-(4-Chlorophenyl)
- 5-(4-Methoxyphenyl)
Antibacterial, antifungal High crystallinity; chloro group enhances stability
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one - 3-(4-Chlorophenyl)
- 5-Isopropylphenyl
Antitumor, antimicrobial Increased hydrophobicity (isopropyl) improves membrane penetration
1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - 5-(2-Chlorophenyl)
- 5-Hydroxy
Structural analogue; activity not reported Hydroxy group may improve solubility
2-Chloro-1-[(5R)-3-phenyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one - 3-Phenyl
- 5-Quinoxalinyl
Inferred: Kinase inhibition (quinoxaline moiety) Aromatic quinoxaline enhances π-π stacking

Research Findings and Trends

  • Antimicrobial Activity : Chloro and methoxy substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) correlate with enhanced antibacterial and antifungal activity, likely due to increased electrophilicity and membrane disruption .
  • Hydroxy Groups : Compounds with hydroxy substituents (e.g., the target compound) show improved solubility but may require structural optimization to balance bioavailability .
  • Indole and Quinoxaline Moieties: These aromatic systems expand interaction profiles. Indole derivatives may target serotonin receptors or DNA intercalation, while quinoxaline-containing compounds are explored in kinase inhibition .
  • Crystallographic Data : Pyrazoline derivatives often exhibit planar pyrazoline rings with dihedral angles <10° between substituents, as seen in X-ray studies .

Biological Activity

The compound 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one exhibits significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18ClN3O3\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_3

This structure features a pyrazole ring, an indole moiety, and various substituents that contribute to its biological activity.

Table 1: Structural Features

FeatureDescription
Indole RingPresent
Pyrazole RingPresent
Chlorine AtomSubstituted at C-2
Hydroxyl GroupLocated at C-4 of the pyrazole
Methoxyphenyl GroupAttached to the pyrazole

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values range from 0.39 µM to 0.46 µM for structurally related compounds .
  • HCT116 (colon cancer) : Compounds have demonstrated IC50 values as low as 0.01 µM .

The anticancer activity is primarily attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
  • Cell Cycle Arrest : Many pyrazole derivatives lead to cell cycle arrest at the G1/S phase, preventing further cell division .
  • Kinase Inhibition : Some derivatives inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .

Anti-inflammatory and Other Biological Activities

In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives are noted for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes like COX-2 . Other reported activities include:

  • Antimicrobial : Effective against various bacterial strains.
  • Antidepressant : Some studies suggest potential mood-enhancing properties .

Study on Anticancer Efficacy

A study conducted by Kumar et al. synthesized a series of pyrazole derivatives, including our compound, and evaluated their efficacy against multiple cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth in MCF-7 and HCT116 cells with IC50 values under 1 µM .

Anti-inflammatory Activity Assessment

In another investigation, derivatives were tested for anti-inflammatory activity using animal models. The results demonstrated a marked reduction in inflammation markers following treatment with compounds similar to our target molecule .

Table 2: Biological Activities Overview

Activity TypeEffectivenessReference
AnticancerIC50 < 1 µM
Anti-inflammatorySignificant reduction in cytokines
AntimicrobialEffective against various pathogens

Q & A

Q. What experimental methods are used to determine the crystal structure of this pyrazoline derivative?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Data collection involves instruments like Bruker APEX2 detectors, with refinement using SHELXL . Key parameters include the R factor (≤0.08 for reliability), wR factor (≤0.20), and data-to-parameter ratios (>14:1). Hydrogen-bonding interactions and dihedral angles between aromatic rings are analyzed using software like PLATON .

Q. What synthetic routes are reported for this compound?

The compound is synthesized via Claisen-Schmidt condensation, starting with substituted chalcone intermediates. Cyclization with hydrazine derivatives forms the pyrazoline core. Reaction conditions (e.g., ethanol reflux, acid catalysis) and purification via recrystallization are critical for yield optimization .

Q. How is purity validated post-synthesis?

Purity is confirmed using HPLC (≥95% purity), 1^1H/13^13C NMR (to verify substituent integration), and melting point analysis. SCXRD further validates structural integrity by comparing observed bond lengths/angles with standard values (e.g., Allen et al., 1987) .

Q. What biological activities are associated with this compound?

Pyrazoline derivatives exhibit antibacterial, antifungal, and antioxidant properties. Biological assays (e.g., MIC tests against E. coli or C. albicans) are conducted to evaluate activity, though specific data for this compound may require further validation .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high wR factors) be resolved?

High wR factors often arise from disordered solvent molecules or incomplete hydrogen-atom placement. Strategies include:

  • Re-examining data collection (e.g., longer exposure times to improve completeness).
  • Applying SHELXL restraints for thermal parameters.
  • Validating against similar structures (e.g., Fun et al., 2010) .

Q. What methodologies address low data-to-parameter ratios in SCXRD?

Low ratios (<15:1) indicate insufficient data for robust refinement. Solutions include:

  • Collecting higher-resolution data (e.g., synchrotron sources).
  • Using constraints for isotropic displacement parameters.
  • Cross-validating with spectroscopic data (e.g., IR for functional groups) .

Q. How do dihedral angles between aromatic rings influence biological activity?

Dihedral angles (e.g., 76.67° between benzene rings in the title compound) affect molecular planarity and binding to biological targets. Computational docking studies (e.g., MOE, AutoDock) compare bioactive conformers with X-ray geometries to identify pharmacophoric motifs .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?

SAR studies focus on modifying substituents:

  • Introducing electron-withdrawing groups (e.g., -Cl) to improve lipophilicity.
  • Varying the indole or methoxyphenyl moieties to optimize steric compatibility with target enzymes.
  • Validating hypotheses via in silico screening (e.g., molecular dynamics simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

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